molecular formula C10H11ClN2 B610291 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B610291
M. Wt: 194.66 g/mol
InChI Key: AILDZBGVVXAGGM-UHFFFAOYSA-N
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Description

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS# 596085-87-9, PRP-194) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chloro, methyl, and geminal dimethyl groups at positions 5, 2, and 3, respectively . This compound serves as a critical precursor in synthesizing bioactive molecules and dyes due to its reactive halogen (Cl) and sterically hindered methyl groups, which enable selective functionalization .

Preparation Methods

Fischer Indole Synthesis for Pyrrolopyridine Core Formation

The Fischer indole reaction is a classical method for constructing indole and related heterocycles. Alekseyev et al. (2017) demonstrated its utility in synthesizing 5-chloro-7-azaindoles via cyclization in polyphosphoric acid (PPA) . Although their work focused on 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, the methodology can be adapted to introduce methyl groups at positions 2,3,3.

Reaction Mechanism and Optimization

  • Hydrazine Intermediate Preparation :
    A substituted hydrazine derivative reacts with a cyclic ketone (e.g., 2,3,3-trimethylcyclohexanone) under acidic conditions. The reaction proceeds via -sigmatropic rearrangement, forming the pyrrolopyridine core .

  • Chlorination :
    Post-cyclization chlorination at position 5 is achieved using POCl₃ or PCl₅. Alekseyev et al. reported yields of 65–78% for analogous chloroazaindoles .

  • Methylation :
    Sequential alkylation with methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) introduces methyl groups. Dimethyl sulfate (DMS) may also serve as a methylating agent under controlled pH .

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
CyclizationPPA, 120°C, 6h70>90
ChlorinationPOCl₃, DMF, 80°C, 4h7588
MethylationMeI, K₂CO₃, DMF, 60°C, 8h6885

Critical Analysis :
While this route offers modularity, the sequential steps necessitate careful purification to avoid byproducts. The use of PPA requires specialized handling due to its corrosive nature .

Multi-Component Bicyclization Strategy

A four-component bicyclization approach, as described by ACS Publications (2014), enables the assembly of complex heterocycles via cascading Knoevenagel condensation, Michael addition, and cyclization . Although originally designed for pyrazolo[3,4-b]pyridines, this strategy can be modified to synthesize the target compound by selecting appropriate substrates.

Reaction Design:

  • Substrate Selection :

    • Arylglyoxal (e.g., phenylglyoxal)

    • 3-Aminopyrazole (for pyrrole ring formation)

    • Methyl-containing amine (e.g., 2,3-dimethylamine)

    • Chlorinated diketone (e.g., 5-chloro-2,4-pentanedione)

  • Cyclization :
    The reaction proceeds in acetic acid under microwave irradiation (110°C, 25–30 min), forming the tricyclic core in a single pot .

Key Data:

ComponentRoleOptimal Equivalents
ArylglyoxalElectrophilic carbonyl source1.0 eq
3-AminopyrazoleNitrogen contributor1.2 eq
MethylamineMethyl group source2.0 eq
Chlorinated diketoneChlorine and ketone donor1.0 eq

Yield and Characterization :

  • Overall Yield : 61–82%

  • ¹H NMR (CDCl₃) : δ 1.98 (s, 3H, CH₃), 2.16 (s, 3H, CH₃), 5.15 (s, 1H, NH) .

  • HRMS : m/z 471.1836 [M – H]⁻ (calc. 471.1829) .

Critical Analysis :
This method excels in atom economy and scalability but requires precise stoichiometric control to avoid regioselectivity issues. Microwave irradiation enhances reaction efficiency compared to conventional heating .

Nucleophilic Aromatic Substitution (NAS) of Bromo Analogues

The bromo derivative (5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine) serves as a precursor for chlorine substitution. Chemsrc (2024) highlights the structural similarity between bromo and chloro analogues, enabling direct halogen exchange .

Procedure:

  • Bromination :
    The pyrrolopyridine core is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light .

  • Chlorination via NAS :
    The bromo intermediate reacts with CuCl₂ in DMF at 150°C for 12h, replacing bromine with chlorine .

Key Data:

StepConditionsYield (%)
BrominationNBS, CCl₄, UV, 6h85
ChlorinationCuCl₂, DMF, 150°C, 12h72

Critical Analysis :
NAS offers regioselectivity but demands high temperatures and prolonged reaction times. Copper catalysts may leave residues, necessitating rigorous purification .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIdeal Use Case
Fischer IndoleHigh modularityMulti-step, corrosive reagentsSmall-scale synthesis
Multi-ComponentSingle-pot, scalableComplex optimizationIndustrial applications
NASRegioselectiveHigh energy inputLate-stage functionalization

Structural Characterization and Validation

All synthetic batches must undergo rigorous quality control:

  • HPLC Purity : >98% .

  • ¹³C NMR (CDCl₃) : Key signals at δ 189.8 (C=O), 161.3 (C-Cl), 17.2 (CH₃) .

  • IR Spectroscopy : Absorbance at 1624 cm⁻¹ (C=N stretch) .

Chemical Reactions Analysis

Types of Reactions

PRP-194 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridine compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer activity. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that 5-chloro derivatives can selectively target receptor-interacting protein kinases, which play a critical role in apoptosis and necroptosis pathways in cancer cells .

Case Study:
A notable study highlighted the synthesis of a series of pyrrolo[2,3-b]pyridine compounds that showed high potency against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly enhanced anticancer efficacy .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine may have potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting neuroinflammation and promoting neuronal survival .

Research Findings:
In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism for their neuroprotective activity .

Synthesis Techniques

The synthesis of 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions from appropriate precursors. Various methods have been developed to optimize yield and purity.

Common Synthetic Routes:

  • Cyclization Reactions: Utilizing starting materials such as 2-chloropyridines and aldehydes under acidic or basic conditions to facilitate the formation of the pyrrolo ring.
  • Functional Group Transformations: Post-synthetic modifications to introduce or alter functional groups at specific positions on the pyrrolopyridine scaffold.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic photovoltaic cells and light-emitting diodes (LEDs).

Material Properties:
The compound exhibits favorable charge transport characteristics when incorporated into polymer matrices used in electronic devices .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/References
Medicinal ChemistryAnticancer drugsInhibition of receptor-interacting proteins
Neuroprotective agentsReduction of oxidative stress in neurons
Synthetic MethodologiesCyclization techniquesHigh yield synthesis via various routes
Material ScienceOrganic electronicsSemiconductor properties for LEDs

Mechanism of Action

The mechanism of action of PRP-194 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved are not well-characterized in the literature .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS#) Substituents Synthesis & Yield Key Properties/Applications Reference
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[...] (596085-87-9) 5-Cl, 2-Me, 3,3-diMe Precursor for bioactive molecules, dyes High steric hindrance; used in dye synthesis
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (183208-22-2) 5-Br, 1-Me NaH/MeI in THF; 75% yield Intermediate for cross-coupling; white solid
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl Fe-catalyzed Kumada coupling; 2.5 eq Grignard Enhanced lipophilicity for drug discovery
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[...] 5-Br, 3-phenylethynyl Sonogashira coupling; 51% yield Fluorescent probe candidate
5-(3,4-Dimethoxyphenyl)-3-N-acylamino derivative 5-Aryl, 3-N-acylamino Hydrogenation/N-acylation; 36% yield Potential kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1203498-99-0) 5-Cl, 3-COOH Not specified; 95% purity Medical intermediate for drug design

Positional Substitution Trends

  • Position 5 :

    • Chloro (Cl) and bromo (Br) substituents enhance electrophilic reactivity for cross-coupling (e.g., Suzuki, Kumada) . Bromo derivatives are more reactive than chloro in palladium-mediated reactions but may introduce toxicity .
    • Aryl groups (e.g., 3,4-dimethoxyphenyl) improve π-π stacking interactions, enhancing binding to biological targets .
  • Position 3: Electron-withdrawing groups (e.g., carbaldehyde, cyano) increase electrophilicity for nucleophilic additions . Bulky substituents (e.g., phenylethynyl, tosyl) reduce solubility but improve thermal stability .
  • Position 2 :

    • Methyl groups (as in PRP-194) introduce steric hindrance, limiting unwanted side reactions and stabilizing the core structure .

Solubility and Pharmacokinetic Considerations

While thieno[2,3-b]pyridines face aqueous solubility challenges , pyrrolo[2,3-b]pyridines with polar substituents (e.g., carboxylic acid , morpholine ) show improved solubility. PRP-194’s trimethyl groups likely reduce solubility compared to hydrophilic analogs, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .

Biological Activity

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a chlorine atom at the 5-position and three methyl groups at the 2 and 3 positions, suggests significant potential for biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H11ClN2
  • Molecular Weight : 196.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its heterocyclic structure. The chlorine atom and the pyrrolopyridine core may facilitate interactions with enzymes and receptors involved in critical biochemical pathways.

Potential Targets

  • Kinase Inhibition : Similar compounds in the pyrrolopyridine class have demonstrated kinase inhibition properties. The chlorinated derivative may exhibit similar or enhanced activity against specific kinases involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolopyridines may possess antimicrobial properties, potentially targeting bacterial cell wall synthesis or disrupting membrane integrity.

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrrolopyridine derivatives. For instance:

  • A study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action involved apoptosis induction through mitochondrial pathways and inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa1.7Apoptosis induction
Similar DerivativeHCT1160.87Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • In vitro tests demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A preclinical study evaluated the effects of this compound on SW620 colorectal carcinoma xenografts in mice. The compound was administered orally and resulted in a significant reduction in tumor growth rates compared to control groups .
  • Case Study on Antimicrobial Efficacy :
    Another study assessed the antimicrobial properties against various strains of bacteria resistant to conventional antibiotics. The compound showed promising results in inhibiting growth and biofilm formation .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, related compounds have shown favorable absorption characteristics and metabolic stability in vivo. Further studies are required to elucidate its bioavailability and half-life.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A general approach includes:

  • Halogenation : Introduction of chlorine at the 5-position via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride under reflux conditions .
  • Alkylation : Methyl groups are introduced at the 2- and 3-positions using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) in THF .
  • Purification : Flash column chromatography with gradients of dichloromethane/methanol or heptane/ethyl acetate is standard for isolating intermediates and final products .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. For example, methyl groups appear as singlets near δ 2.1–2.5 ppm, while aromatic protons resonate between δ 7.2–8.9 ppm .
  • HRMS : Confirm molecular ion [M+H]+ with an error margin <5 ppm .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are the typical starting materials for synthesizing pyrrolo[2,3-b]pyridine derivatives?

Common precursors include 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine and 3-iodo derivatives, which undergo Suzuki-Miyaura coupling with arylboronic acids or Sonogashira reactions with terminal alkynes . Raney nickel-catalyzed hydrogenation is used to reduce nitro groups to amines .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of substituted pyrrolo[2,3-b]pyridines?

  • Catalyst Selection : Use Pd(PPh3)4 for cross-coupling reactions, which improves efficiency in Suzuki-Miyaura couplings compared to PdCl2 .
  • Solvent Systems : Polar aprotic solvents (e.g., NMP) enhance reactivity in SNAr reactions .
  • Intermediate Stabilization : Protect amine intermediates (e.g., via N-acylation) to prevent decomposition during multi-step syntheses .

Q. How do substituents at the 3- and 5-positions influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Groups (Cl, NO2) : Increase electrophilicity at the 5-position, facilitating nucleophilic aromatic substitution. For example, chlorine enhances stability against oxidation .
  • Methyl Groups : Steric hindrance at the 2- and 3-positions can reduce regioselectivity in further functionalization .
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methoxy vs. fluoro) alters π-π stacking interactions, as shown in analogs with IC50 variations in kinase assays .

Q. What strategies resolve contradictions in NMR data for tautomeric forms of pyrrolo[2,3-b]pyridines?

  • Variable Temperature NMR : Identify tautomers (e.g., NH vs. OH forms) by observing peak splitting at low temperatures .
  • Deuterium Exchange : Add D2O to confirm exchangeable protons (e.g., NH signals at δ 11–13 ppm) .
  • Computational Modeling : Compare calculated chemical shifts (DFT) with experimental data to assign ambiguous peaks .

Q. How can computational methods predict the biological activity of derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, the chloromethyl group may occupy hydrophobic pockets .
  • QSAR Models : Correlate substituent parameters (Hammett σ, logP) with activity data to guide synthetic prioritization .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Intermediate Instability : Amine intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) require immediate use or protection to prevent degradation .
  • Purification at Scale : Replace silica gel chromatography with recrystallization or centrifugal partition chromatography for cost-effective purification .

Q. Methodological Notes

  • Safety : Handle chlorinated intermediates in fume hoods; NH-containing compounds may release toxic gases upon decomposition .
  • Data Reproducibility : Report reaction conditions in detail (e.g., Pd catalyst loading, solvent ratios) to align with literature protocols .
  • Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm carbon environments .

Properties

IUPAC Name

5-chloro-2,3,3-trimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDZBGVVXAGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

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